Tricyclopentylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
dicyclopentylphosphorylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORAJAXZBEDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(=O)(C2CCCC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170046 | |
| Record name | Phosphine oxide, tricyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17592-81-3 | |
| Record name | Phosphine oxide, tricyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclopentylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tricyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclopentylphosphine oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F4UBH99A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Tertiary Phosphine Oxides in Contemporary Chemistry
Tertiary phosphine (B1218219) oxides (R₃P=O) are a class of organophosphorus compounds characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic residues. wikipedia.org These compounds are not merely byproducts of famous reactions like the Wittig, Mitsunobu, and Appel reactions; they are pivotal molecules in their own right, with wide-ranging significance in modern chemistry. researchgate.net
One of the primary roles of tertiary phosphine oxides is as precursors to tertiary phosphines (R₃P). acs.org Phosphines are indispensable as ligands in transition-metal catalysis, a field that underpins a vast portion of modern synthetic chemistry. The deoxygenation of phosphine oxides to regenerate phosphines is a critical step, "closing the phosphorus cycle" and allowing for the reuse of valuable and often complex phosphine ligands. researchgate.netacs.org This is particularly important from a green chemistry perspective, as it allows for the recycling of waste products. researchgate.net
Furthermore, tertiary phosphine oxides themselves exhibit a range of useful properties. They are often stable, crystalline solids, which facilitates their handling and purification. ontosight.ai This stability makes them suitable as "protected" forms of phosphines during multi-step syntheses. acs.org The polarity of the P=O bond also imparts specific solubility characteristics and allows them to act as ligands for certain metal centers. Some phosphine oxides and their derivatives have been investigated for their potential in materials science and even for their biological activities. ontosight.aigoogle.com
The synthesis of P-chiral phosphine oxides, where the phosphorus atom is a stereocenter, is a particularly active area of research. thieme-connect.comsioc-journal.cn These chiral molecules are highly valuable as precursors to chiral phosphine ligands, which are crucial for asymmetric catalysis—a key technology for producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.gov The development of catalytic asymmetric methods to access these P-chiral scaffolds is a significant focus in contemporary organic chemistry. sioc-journal.cn
Overview of the Research Landscape for Tricyclopentylphosphine Oxide
Tricyclopentylphosphine (B1587364) oxide is a specific tertiary phosphine (B1218219) oxide where the phosphorus atom is bonded to three cyclopentyl groups. Its research landscape is more specialized compared to more common phosphine oxides like triphenylphosphine (B44618) oxide. However, it has found applications in distinct areas of chemistry.
One notable application is in the field of catalysis. For instance, tricyclopentylphosphine oxide has been mentioned as a component in catalyst systems for the dimerization of olefins. google.com Specifically, it has been used as a ligand in chromium halide complex catalysts. google.com Another area of application is as an extractant in certain chemical processes. google.com
The compound is also listed in databases of chemical reagents and intermediates, indicating its availability for various synthetic purposes. chiralen.comenvironmentalchemistry.comdrugfuture.com Its properties are often considered in the broader context of trialkylphosphine oxides. ontosight.ai Research into the reduction of phosphine oxides to their corresponding phosphines is relevant to this compound, as this would be the method to generate tricyclopentylphosphine, a bulky and electron-rich phosphine ligand. google.com
Additionally, this compound has been included in patent literature concerning nonaqueous electrolytes for secondary batteries, suggesting a potential role in materials science and energy storage applications. google.comepo.org
Coordination Chemistry of Tricyclopentylphosphine Oxide As a Ligand
Ligand Design Principles and Steric-Electronic Effects
The effectiveness of Cy₃PO as a ligand is governed by a combination of its large steric footprint and its electronic nature. These properties are crucial in dictating its coordination behavior with various metal centers.
Cone Angle and Steric Hindrance Influence on Coordination
The steric bulk of a phosphine (B1218219) ligand is commonly quantified by its cone angle. For the parent phosphine, tricyclohexylphosphine (B42057) (PCy₃), the cone angle is a significant 170°. wikipedia.org While a precise value for the oxide is not as commonly cited, it is understood that Cy₃PO is a sterically demanding ligand. staffs.ac.uk This large steric profile plays a critical role in its coordination chemistry.
The bulky cyclohexyl groups provide significant steric shielding around the metal center. This hindrance can prevent undesired ligand substitutions, thereby stabilizing reactive intermediates in catalytic cycles. For instance, in lanthanide complexes, the bulk of Cy₃PO influences the coordination number and geometry, leading to the formation of specific structural units. staffs.ac.ukresearchgate.net The steric demands of Cy₃PO can stabilize unusual coordination geometries that smaller ligands like triphenylphosphine (B44618) oxide (Ph₃PO), which has a smaller cone angle of 145°, cannot achieve. frontiersin.org
Electronic Properties Governing Ligand Strength
Tricyclohexylphosphine oxide is generally considered a weak or weakly coordinating ligand. The electronic properties of phosphine oxides can be tuned by the substituents on the phosphorus atom. In the gas phase, the basicity of phosphine oxides follows the expected trend based on the inductive effect of the P-bound groups. staffs.ac.uk The electron-donating nature of the cyclohexyl groups in Cy₃PO enhances the stability of the metal-ligand bond. This property makes it more effective in certain catalytic applications compared to less bulky phosphine oxides. The P=O bond is a key feature, acting as a hydrogen-bond acceptor and coordinating to metal centers as a hard donor.
Complex Formation with Transition Metals
Tricyclohexylphosphine oxide forms stable complexes with a variety of transition metals, where its steric and electronic properties dictate the resulting structure and reactivity. It is often used as a ligand in metal-catalyzed organic transformations. fishersci.comchemicalbook.com
Palladium(II) and Palladium(0) Complexes
Cy₃PO and its parent phosphine are crucial ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ethz.ch The parent phosphine, PCy₃, is known to stabilize highly active monoligated palladium species. ethz.ch The high electron density on the metal, facilitated by the electron-donating alkyl groups, promotes oxidative addition, while the large steric hindrance accelerates the subsequent reductive elimination step. ethz.ch While less common as a primary ligand than PCy₃, Cy₃PO is used in certain Pd-catalyzed reactions, for example, in the coupling of malononitrile (B47326) with aryl halides and in some Suzuki couplings of aryl bromides and chlorides. fishersci.comchemicalbook.com The stability it imparts to palladium complexes is a key factor in its utility.
| Catalyst System | Reaction Type | Role of Ligand | Reference |
| Pd(0)/Cy₃PO | Suzuki Coupling | Stabilizes Pd(0) catalyst, enhances reactivity with aryl bromides/chlorides. | fishersci.comchemicalbook.com |
| Pd(0)/Cy₃PO | Coupling of malononitrile and aryl halides | Acts as a bulky ligand for the transformation. | fishersci.comchemicalbook.com |
| Pd/PCy₃ | Suzuki-Miyaura Coupling | Stabilizes monoligated Pd species, accelerates oxidative addition and reductive elimination. | ethz.ch |
Nickel(II) Complexes
Tricyclohexylphosphine oxide is also employed in nickel-catalyzed reactions. fishersci.com Its steric bulk can enhance the reactivity of nickel catalysts, leading to improved yields in specific transformations, such as the synthesis of cyclopentane (B165970) derivatives. fishersci.com
In one notable example, a nickel(II) complex, cis-di(nitrato-O,O')bis(tricyclohexylphosphine oxide-O)nickel(II), [Ni(NO₃)₂(OPCy₃)₂], was synthesized and characterized. iucr.org The coordination geometry around the nickel atom is described as pseudo-octahedral. Unusually, the two bulky OPCy₃ ligands adopt a cis conformation, a geometry stabilized by the stereochemically demanding nature of the ligand. iucr.org This highlights the ability of Cy₃PO to enforce specific coordination geometries that influence the complex's properties. iucr.org
| Complex | Coordination Geometry | Key Finding | Reference |
| [Ni(NO₃)₂(OPCy₃)₂] | Pseudo-octahedral | The bulky Cy₃PO ligands are in an unusual cis conformation. | iucr.org |
| Ni/Cy₃PO | Cyclopentane Synthesis | The ligand's steric bulk enhances the reactivity of the nickel catalyst. | fishersci.com |
Cobalt(II) Complexes and Coordination Geometry
The coordination chemistry of Cy₃PO with cobalt(II) has been systematically studied. A series of cobalt(II) phosphine oxide complexes, including Co(Cy₃PO)₂X₂ (where X = Cl, Br, I, NCS) and Co(Cy₃PO)₂(NO₃)₂, have been synthesized and characterized by single-crystal X-ray crystallography. researchgate.net These studies reveal how the nature of the anion and the steric bulk of the ligand influence the final coordination geometry.
For the halide complexes Co(Cy₃PO)₂X₂ (X = Cl, Br, I), the cobalt center typically adopts a pseudo-tetrahedral coordination. researchgate.net The Co-O bond lengths in these structures are around 1.96-1.98 Å, which is typical for tetrahedral cobalt(II) complexes with phosphine oxide ligands. researchgate.net In a recent development, Cy₃PO was identified as a crucial promoter for the cobalt-catalyzed hydroformylation of epoxides, demonstrating its utility in facilitating reactions under milder conditions. rsc.orgrsc.org
| Cobalt(II) Complex | Anion (X) | Coordination Geometry | Co-O Bond Length (Å) | Reference |
| Co(Cy₃PO)₂Cl₂ | Cl⁻ | Pseudo-tetrahedral | ~1.96-1.98 | researchgate.net |
| Co(Cy₃PO)₂Br₂ | Br⁻ | Pseudo-tetrahedral | ~1.96-1.98 | researchgate.net |
| Co(Cy₃PO)₂I₂ | I⁻ | Pseudo-tetrahedral | ~1.96-1.98 | researchgate.net |
| Co(Cy₃PO)₂(NCS)₂ | NCS⁻ | Pseudo-tetrahedral | Not specified | researchgate.net |
Stability and Reactivity of Transition Metal-Tricyclopentylphosphine Oxide Complexes
Tricyclopentylphosphine (B1587364) oxide (OPCy₃) is a tertiary phosphine oxide characterized by three cyclopentyl groups attached to a central phosphorus atom. As a ligand, it primarily coordinates to metal centers through the oxygen atom, functioning as a hard Lewis base. The stability of transition metal complexes with phosphine oxides is influenced by the steric and electronic properties of the ligand. The bulky cyclopentyl groups of OPCy₃ create significant steric hindrance around the metal center, which can enhance the stability of the complexes by preventing unwanted ligand substitution reactions. This steric bulk is a key feature that influences the coordination number and geometry of the resulting complexes.
The electronic properties of tricyclopentylphosphine oxide, specifically the electron-donating nature of the cyclopentyl groups, increase the electron density on the phosphoryl oxygen. This enhances the Lewis basicity of the ligand and promotes the formation of stable metal-oxygen bonds. The P-O bond in phosphine oxides is known to have a significant double bond character. Upon coordination to a metal ion, the P-O bond distance typically elongates, indicating a weakening of the P-O bond and the formation of a stable M-O bond. wikipedia.org This is consistent with the stabilization of the ionic resonance structure of the phosphine oxide upon complexation. wikipedia.org
While phosphine oxides are generally considered weak Lewis bases, the stability of their transition metal complexes allows for their use in various applications, including catalysis. wikipedia.orgscbt.com The reactivity of these complexes is often dictated by the lability of the phosphine oxide ligand. Due to their nature as relatively weak Lewis bases, phosphine oxide ligands can often be readily displaced from the metal coordination sphere, which is a crucial step in many catalytic cycles. wikipedia.org The balance between the stability imparted by the steric bulk and the lability required for reactivity makes phosphine oxides like OPCy₃ valuable ligands in coordination chemistry.
Complex Formation with Lanthanide and Actinide Ions
The large ionic radii and high coordination numbers characteristic of lanthanide and actinide ions make them suitable for complexation with sterically demanding ligands such as this compound. The robust nature of the P=O bond and the ability to tune the steric and electronic properties of the phosphine oxide by modifying the R groups have made these ligands subjects of significant interest in f-block chemistry. staffs.ac.uk
Hydrated Lanthanide Complexes (e.g., [Ln(H₂O)₅(OPCy₃)₂]³⁺)
A prevalent structural motif observed in the coordination chemistry of this compound with hydrated lanthanide salts is the formation of pentagonal bipyramidal complexes with the general formula [Ln(H₂O)₅(OPCy₃)₂]³⁺. staffs.ac.ukresearchgate.netcore.ac.uk In these complexes, the lanthanide ion is typically seven-coordinate. The equatorial plane is occupied by five water molecules, while two bulky this compound ligands occupy the axial positions. staffs.ac.ukcore.ac.uk This specific arrangement is favored by the sterically demanding nature of the OPCy₃ ligands. staffs.ac.uk
The formation of these hydrated complexes occurs even when reactions are not conducted in rigorously anhydrous conditions, suggesting a thermodynamic preference for this structure. staffs.ac.uk The stability of the [Ln(H₂O)₅(OPCy₃)₂]³⁺ core is such that it has been observed with various lanthanide chlorides, bromides, and triflates. staffs.ac.ukcore.ac.uk An extensive network of hydrogen bonds often links the cationic complex with counter-anions and sometimes additional, uncoordinated phosphine oxide molecules in the crystal lattice. staffs.ac.ukcore.ac.uk
Anhydrous Lanthanide Halide and Triflate Complexes
While hydrated complexes are common, anhydrous lanthanide halide and triflate complexes with this compound can also be synthesized. The stoichiometry and structure of these complexes are highly dependent on the reaction conditions, the specific lanthanide ion, and the nature of the anion. For instance, with lanthanide bromides, molecular, six-coordinate complexes of the type LnBr₃(OPCy₃)₃ with a distorted meridional octahedral geometry have been characterized for earlier lanthanides like La, Pr, and Nd. researchgate.net
In the case of lanthanide triflates, complexes with the [Ln(H₂O)₅(OPCy₃)₂]³⁺ core are also observed, but the triflate anions remain associated with the complex in solution. staffs.ac.uk The formation of anhydrous versus hydrated complexes is driven by a delicate balance of steric and electronic factors. While smaller trialkylphosphine oxides often form anhydrous complexes like [LnX₃(R₃PO)₃] or [LnX₂(R₃PO)₄]⁺ (where X = Cl, Br, or OTf), the significant steric bulk of this compound appears to favor the formation of the hydrated pentagonal bipyramidal structure. staffs.ac.uk
Coordination Motifs: Pentagonal Bipyramidal, Octahedral, and Distorted Geometries
The coordination chemistry of this compound with lanthanides and actinides showcases a variety of coordination geometries, largely dictated by the steric demands of the ligand and the size of the f-block element.
Pentagonal Bipyramidal: This is a frequently observed coordination motif, particularly in hydrated complexes of the type [Ln(H₂O)₅(OPCy₃)₂]³⁺. staffs.ac.ukresearchgate.netcore.ac.uk The lanthanide ion is at the center of a pentagonal bipyramid, with five water molecules defining the equatorial plane and two OPCy₃ ligands in the axial positions. staffs.ac.ukcore.ac.uk This geometry provides a high degree of local symmetry around the metal ion, which has significant implications for the magnetic properties of these complexes. staffs.ac.uk The O-Ln-O angle in these structures is nearly linear, approaching 180°. staffs.ac.uk
Octahedral: Six-coordinate octahedral or distorted octahedral geometries are also found, especially in anhydrous complexes. For example, complexes with the formula LnBr₃(OPCy₃)₃ adopt a distorted meridional octahedral arrangement. researchgate.net In these structures, the three bromide ions and the oxygen atoms from the three phosphine oxide ligands coordinate to the lanthanide ion.
Distorted Geometries: Due to the large size and variable coordination preferences of lanthanide ions, distorted geometries are common. The actual coordination environment can deviate from idealized polyhedra, leading to lower local symmetry around the metal ion. staffs.ac.uk
| Complex Type | Coordination Number | Geometry | Example | Reference |
|---|---|---|---|---|
| Hydrated Cationic | 7 | Pentagonal Bipyramidal | [Dy(H₂O)₅(OPCy₃)₂]³⁺ | staffs.ac.ukresearchgate.net |
| Anhydrous Halide | 6 | Distorted Meridional Octahedral | LaBr₃(OPCy₃)₃ | researchgate.net |
Role of this compound in Single-Ion Magnets (SIMs)
This compound plays a crucial role in the design of high-performance single-ion magnets (SIMs). SIMs are mononuclear metal complexes that exhibit slow magnetic relaxation, a property that makes them promising for applications in high-density data storage and quantum computing. nih.govresearchgate.net The magnetic properties of a SIM are highly dependent on the local coordination environment and symmetry of the lanthanide ion. mdpi.com
For lanthanide ions with an oblate 4f electron density, such as dysprosium(III), a strong axial crystal field and a weak equatorial field are desirable to maximize the energy barrier for magnetization reversal (U_eff). mdpi.com The pentagonal bipyramidal geometry of [Ln(H₂O)₅(OPCy₃)₂]³⁺ complexes, with the bulky, strongly donating OPCy₃ ligands in the axial positions, provides precisely this type of crystal field environment. researchgate.netmdpi.com The use of sterically demanding ligands like OPCy₃ helps to enforce this high-symmetry coordination, which is critical for suppressing quantum tunneling of magnetization (QTM), a major pathway for rapid magnetic relaxation. staffs.ac.ukresearchgate.net
For example, the complex [Dy(H₂O)₅(OPCy₃)₂]Cl₃ has been shown to exhibit a high energy barrier and a magnetic hysteresis temperature of up to 20 K, which are remarkable properties for a SIM. researchgate.net This demonstrates that the specific coordination environment enforced by this compound is directly responsible for the impressive magnetic properties of these materials.
| Complex | Energy Barrier (U_eff) | Magnetic Hysteresis Temperature | Reference |
|---|---|---|---|
| [Dy(Cy₃PO)₂(H₂O)₅]Cl₃·(Cy₃PO)·H₂O·EtOH | 472(7) K | up to 20 K | researchgate.net |
| [Dy(Cy₃PO)₂(H₂O)₅]Br₃·2(Cy₃PO)·2H₂O·2EtOH | 543(2) K | up to 20 K | researchgate.net |
Note: Tricyclohexylphosphine oxide (Cy₃PO) is used here as a close structural and steric analogue to this compound.
Inverse-Trans-Influence Phenomenon in f-Block Complexes
The inverse-trans-influence (ITI) is a phenomenon observed in some f-block complexes where ligands that are trans to each other have shorter, stronger bonds than would be expected based on typical steric and electronic arguments. This is in contrast to the more common trans-influence, where strongly donating ligands weaken the bonds to ligands in the trans position. The ITI has been studied in trivalent f-element complexes, including those with phosphine oxide ligands. northeastern.edursc.orgrsc.orgresearchgate.net
A study of meridional tribromide tris(tricyclohexylphosphine oxide) complexes of americium and early lanthanides, mer-MBr₃(OPCy₃)₃ (M = Am, La, Ce, Pr, Nd), revealed that ligands in a mutually trans arrangement exhibit significantly shorter bonds than those in a cis or hetero-trans arrangement. northeastern.edursc.orgresearchgate.net This effect was particularly pronounced in the americium complex. northeastern.edursc.org
| Metal (M) | Average M-O Bond Length (trans) (Å) | Average M-O Bond Length (cis) (Å) | Average M-Br Bond Length (trans) (Å) | Average M-Br Bond Length (cis) (Å) | Reference |
|---|---|---|---|---|---|
| La | 2.41(1) | 2.454(9) | 2.844(2) | 2.862(2) | northeastern.edursc.org |
| Ce | 2.38(2) | 2.42(2) | 2.812(3) | 2.833(3) | northeastern.edursc.org |
| Pr | 2.365(4) | 2.401(4) | 2.793(1) | 2.816(1) | northeastern.edursc.org |
| Nd | 2.350(3) | 2.385(3) | 2.776(1) | 2.796(1) | northeastern.edursc.org |
| Am | 2.327(5) | 2.373(5) | 2.775(1) | 2.795(1) | northeastern.edursc.org |
Note: Tricyclohexylphosphine oxide (OPCy₃) data is presented, which is a close analogue for this compound.
Spectroscopic Characterization of Metal-Tricyclopentylphosphine Oxide Complexes
There is no available literature detailing the spectroscopic characterization of metal complexes formed with this compound.
No published studies were found that report the ³¹P or ¹H NMR spectroscopic data for metal complexes of this compound. Such data is crucial for elucidating the coordination environment of the ligand, including coordination-induced chemical shifts and coupling constants, but this information has not been documented for this specific ligand.
Detailed IR and UV-Vis spectroscopic analyses of this compound complexes are not present in the available scientific literature. Information on the characteristic P=O stretching frequency shifts upon coordination to a metal center, or electronic transitions observable via UV-Vis spectroscopy, remains un-reported.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Supramolecular Interactions in this compound Coordination
There is no documented research on the supramolecular chemistry of this compound. Studies investigating hydrogen bonding, van der Waals forces, or other non-covalent interactions involving this ligand in a coordinated or uncoordinated state have not been published.
Catalytic Applications and Role in Organometallic Reactions
Ligand in Homogeneous Transition Metal Catalysis
The utility of Tricyclopentylphosphine (B1587364) oxide is best understood by examining its function across a range of important transition metal-catalyzed reactions.
While the parent ligand, Tricyclopentylphosphine, is known to be effective in a wide array of palladium-catalyzed cross-coupling reactions, the role of its oxide is more nuanced. sigmaaldrich.com The oxidation of phosphine (B1218219) ligands to phosphine oxides is a common process during catalytic cycles, particularly when using Pd(II) precatalysts which are reduced to the active Pd(0) species at the expense of the ligand. rsc.org The resulting Tricyclopentylphosphine oxide can remain in the coordination sphere and influence the reaction.
Phosphine oxides are generally considered weak ligands but can play a crucial role in stabilizing palladium catalyst particles, preventing their agglomeration into inactive palladium black. nih.gov This stabilizing effect can lead to more reproducible yields and consistent reaction rates.
Research on analogous bulky phosphine oxides provides insight into the potential roles of this compound:
Suzuki-Miyaura Reaction: The analogous compound, Tricyclohexylphosphine (B42057) oxide, has been utilized as a bulky ligand with a Pd(0)-triolefinic macrocycle catalyst for the Suzuki coupling of aryl bromides and chlorides. thermofisher.krthermofisher.in Furthermore, studies on the Suzuki-Miyaura and Negishi reactions have demonstrated that a recyclable catalyst system can be developed using a cyclohexyldiphenyl phosphine oxide ligand with Pd(OAc)₂.
Buchwald-Hartwig Amination: In the development of tirapazamine (B611382) analogs, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions were employed using ligands such as tricyclohexylphosphine, highlighting the importance of bulky phosphines from which the corresponding oxides are formed. nih.gov
Hiyama Coupling: In fluoride-free Hiyama-type couplings, triphenylphosphine (B44618) oxide was shown to be a beneficial additive, acting as a stabilizing ligand for the palladium catalyst when reacting potassium aryldimethylsilanolates with aryl bromides. nih.gov This suggests a similar stabilizing role could be performed by this compound.
The table below summarizes the documented use of the analogous Tricyclohexylphosphine oxide and other phosphine oxides in various cross-coupling reactions, providing a framework for understanding the potential applications of this compound.
| Cross-Coupling Reaction | Metal/Catalyst System | Role of Analogous/General Phosphine Oxide | Research Finding |
| Suzuki-Miyaura | Pd(0)-triolefinic macrocycle | Bulky Ligand (Tricyclohexylphosphine oxide) | Used for coupling of aryl bromides and chlorides. thermofisher.in |
| Hiyama | Palladium Allyl Chloride Dimer (APC) | Stabilizing Ligand (Triphenylphosphine oxide) | Prevents catalyst decomposition and improves reproducibility. nih.gov |
| Negishi | PdCl₂(PCy₃)₂ | Ligand Influence | The more basic tricyclohexylphosphine ligand showed less efficiency, suggesting the nature of the phosphine (and its potential oxide) is critical. mdpi.com |
In the field of hydroformylation, phosphine oxides have emerged as crucial promoters, particularly for cobalt-catalyzed reactions. While direct studies on this compound are limited, extensive research on its close analog, Tricyclohexylphosphine oxide , demonstrates a significant enhancement of catalytic activity.
A novel cobalt-catalyzed hydroformylation of epoxides to β-hydroxyaldehydes was developed to proceed under significantly milder conditions (70 °C; 40 bar of CO/H₂) through the use of phosphine oxides as promoters. rsc.org In these studies, Tricyclohexylphosphine oxide was identified as being especially crucial for the catalyst's activity. rsc.orgresearchgate.net Comparative studies showed that Tricyclohexylphosphine oxide outperformed other phosphine oxides like triphenylphosphine oxide, leading to superior selectivity for the desired β-hydroxyaldehyde. The bulky nature of the ligand is considered essential for this promoting effect. mt.com Given the structural similarity and comparable steric bulk, a similar promoting role in hydroformylation can be inferred for this compound.
| Phosphine Oxide Ligand | Selectivity for β-hydroxyaldehyde |
|---|---|
| Tricyclohexylphosphine oxide (Cy₃PO) | 80% |
| Triphenylphosphine oxide (P1) | Lower than Cy₃PO |
| Tris(tert-butyl)phosphine oxide (P3) | Lower than Cy₃PO |
| Tris(p-tolyl)phosphine oxide (P4) | Lower than Cy₃PO |
The corresponding Tricyclopentylphosphine is a documented ligand for the nickel-catalyzed cycloaddition of enones and alkynes. sigmaaldrich.com In related systems, its analog, Tricyclohexylphosphine oxide, is noted as a key intermediate when used with Nickel catalysts in the synthesis of cyclopentane (B165970) compounds. thermofisher.krthermofisher.in This suggests that during the catalytic cycle, the initially added Tricyclopentylphosphine can be oxidized to this compound, which may then participate in or influence the reaction, potentially by stabilizing the active nickel species.
Tricyclopentylphosphine is a known ligand in the rhodium-catalyzed allylation of aldehydes with homoallylic alcohols. sigmaaldrich.com The literature on these reactions predominantly focuses on the role of trivalent phosphine ligands to control selectivity. nih.gov While the phosphine could oxidize to this compound during the reaction, a specific catalytic role for the oxide in this transformation is not well-documented in existing research.
In olefin metathesis, the presence of phosphine oxides can be advantageous. Specifically, Tricyclohexylphosphine oxide, the analog of this compound, has been shown to effectively suppress undesired isomerization side reactions when used with Grubbs-type ruthenium catalysts. When added in catalytic amounts (e.g., 10% relative to the ruthenium catalyst), the phosphine oxide inhibits the migration of the double bond in the olefin substrate. This effect is attributed to the steric bulk of the phosphine oxide, which modulates the coordination environment of the metal center. This role is distinct from that of the primary phosphine ligand, which is known to directly influence catalyst activity. acs.org Given this function is dependent on steric properties, it is highly probable that this compound could serve a similar purpose in optimizing olefin metathesis reactions.
The nickel-catalyzed hydrocarbamoylation of alkynes is a reaction where Tricyclopentylphosphine has been shown to be an effective ligand in combination with a Lewis acid co-catalyst like BPh₃. acs.org While this points to the utility of the phosphine, related research has demonstrated that phosphine oxides themselves can be highly effective ligands for this transformation.
Notably, novel chiral diaminophosphine oxide ligands have been developed for asymmetric nickel-catalyzed intramolecular hydrocarbamoylations. nih.gov In this system, the secondary phosphine oxides are proposed to act as bridging ligands that connect the nickel center and a Lewis acidic organoaluminum center, creating a highly reactive heterobimetallic catalyst. nih.gov This finding establishes that the phosphine oxide functional group, far from being an inert byproduct, can be a key component of a sophisticated catalytic system for hydrocarbamoylation. This provides a strong rationale for the potential of this compound to play an active role, likely in concert with a Lewis acid, in this class of reactions.
Alkenylation of Imidazoles
The functionalization of imidazole (B134444) scaffolds via C-H bond activation is a powerful strategy for synthesizing molecules with significant biological activity. researchgate.net Nickel-catalyzed C-H alkenylation has emerged as a valuable method for this purpose, often employing bulky, electron-rich phosphine ligands to facilitate the transformation. thieme-connect.de Tricyclopentylphosphine is noted for its application in the nickel-catalyzed alkenylation of imidazoles. sigmaaldrich.com In these catalytic systems, the tricyclopentylphosphine ligand coordinates to the nickel center, playing a crucial role in the C-H activation and cross-coupling sequence. The stability and reactivity of the catalytic species are highly dependent on the properties of the phosphine ligand. While the phosphine is the active ligand, its oxidation to the highly stable this compound represents a potential pathway for catalyst deactivation.
Role in Organic Synthesis beyond Metal Catalysis
The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the dehydration condensation of an alcohol and a nucleophile, driven by the use of a phosphine and an azodicarboxylate. wikipedia.org The formation of the exceptionally stable phosphorus-oxygen double bond in the phosphine oxide byproduct is the thermodynamic driving force for this reaction. nih.gov
In the context of stereoselective cyclodehydration, the choice of phosphine is critical. Research has demonstrated that bulky trialkylphosphines, such as tricyclopentylphosphine and tricyclohexylphosphine, are particularly effective in the Mitsunobu cyclodehydration of chiral phenethane-1,2-diols to yield the corresponding styrene (B11656) oxides. organic-chemistry.org These reactions can proceed with high levels of stereoretention, especially for substrates bearing electron-withdrawing groups. organic-chemistry.orgnih.gov The combination of tricyclopentylphosphine or tricyclohexylphosphine with diisopropylazodicarboxylate (B7806520) (DIAD) in a solvent like tetrahydrofuran (B95107) (THF) has been identified as providing optimal results for this transformation. organic-chemistry.org The steric hindrance of bulky phosphines is thought to influence the mechanism and prevent side reactions, thereby preserving the stereochemical integrity of the product. ursa.cat
| Aryl Group (in diol) | Phosphine | Azodicarboxylate | Stereospecificity (% ee of product) |
|---|---|---|---|
| Phenyl (Electron-neutral) | Tricyclohexylphosphine | DIAD | Moderate |
| 4-Nitrophenyl (Electron-withdrawing) | Tricyclohexylphosphine | DIAD | High (up to 99%) |
| 4-Methoxyphenyl (Electron-donating) | Tricyclohexylphosphine | DIAD | Low |
Tricyclopentylphosphine has been identified as a highly efficient nucleophilic catalyst in annulation reactions for the synthesis of heterocyclic compounds like 2-pyrones. acs.org Specifically, it catalyzes the reaction between various aldehydes and ethyl allenoate to produce 6-substituted 2-pyrones in moderate to excellent yields. acs.orgmdpi.com
The mechanism hinges on the initial addition of the phosphine to the allenoate, creating a zwitterionic intermediate that exists in equilibrium between E- and Z-isomeric forms. acs.org The steric bulk of the phosphine catalyst is the determining factor for the reaction pathway. nih.gov Sterically demanding phosphines, such as tricyclopentylphosphine, shift the equilibrium toward the E-isomeric zwitterion. This intermediate then reacts with an aldehyde and undergoes lactonization and subsequent elimination of the phosphine to generate the 6-substituted 2-pyrone product and regenerate the catalyst. acs.orgnih.gov In contrast, smaller phosphines favor the formation of different products, such as dioxanes. nih.gov The high efficiency of tricyclopentylphosphine in this transformation highlights the critical role of sterics in directing the outcome of phosphine-catalyzed reactions.
| Phosphine Catalyst | Yield (%) |
|---|---|
| Tricyclopentylphosphine | 81 |
| Tricyclohexylphosphine | 75 |
| Triisopropylphosphine | 68 |
| Triphenylphosphine | 24 |
| Tributylphosphine | 0 |
| Tri(tert-butyl)phosphine | 0 |
Mitsunobu-Type Reactions and Stereoselective Cyclodehydration
Mechanistic Insights into Catalytic Cycles Involving this compound
The role of this compound in catalytic processes is multifaceted. In many reactions, it is simply the terminal, highly stable byproduct of a reaction employing tricyclopentylphosphine.
In metal-catalyzed cross-coupling reactions where tricyclopentylphosphine acts as a ligand, its oxidation to the corresponding oxide is typically considered a catalyst deactivation pathway. The phosphine oxide generally has poor ligating properties compared to the parent phosphine and its formation leads to the loss of the active catalytic species. rsc.org
Computational and Theoretical Studies of Tricyclopentylphosphine Oxide
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) has become an indispensable tool for probing the electronic landscape of organophosphorus compounds. For bulky phosphine (B1218219) oxides, DFT calculations, often benchmarked against experimental data like X-ray crystallography, provide a detailed picture of their electronic properties and the nature of their chemical bonds.
Prediction of Lewis Basicity and Electronic Effects
The Lewis basicity of a phosphine oxide is primarily determined by the availability of the lone pairs on the phosphoryl oxygen atom to donate to a Lewis acid. Computational models for trialkylphosphine oxides, such as tricyclohexylphosphine (B42057) oxide, consistently predict a relatively low Lewis basicity compared to their corresponding phosphines. This is attributed to the electronegativity of the oxygen atom, which draws electron density away from the phosphorus center, and the inductive effects of the alkyl groups.
DFT studies allow for the quantification of electronic effects through parameters like calculated electrostatic potentials. The analysis of various phosphine oxides reveals that while trialkylphosphine oxides are generally more electron-rich and thus more Lewis basic than triarylphosphine oxides due to inductive effects, their basicity is still moderate. chemrxiv.org The bulky cyclopentyl groups in tricyclopentylphosphine (B1587364) oxide are expected to have an electron-donating inductive effect similar to cyclohexyl groups, contributing to the electron density at the phosphorus atom. However, the primary site of Lewis basicity is the phosphoryl oxygen. The accessibility and charge concentration on this oxygen are key determinants of its interaction strength with Lewis acids. Studies comparing various phosphine oxides have shown that properties like the change in ³¹P NMR chemical shift upon coordination can be correlated with the strength of the Lewis acid-base interaction. chemrxiv.org
Table 1: Comparison of Calculated Electronic Properties of Analogous Phosphine Oxides
| Compound | Methodology | Calculated Property | Value | Reference Insight |
|---|---|---|---|---|
| Trimethylphosphine (B1194731) oxide | DFT/GIAO | Change in ³¹P NMR Shielding (ΔδP) upon complexation with ICl | ~20 ppm | Correlates with interaction energy, indicating Lewis basicity. mdpi.com |
| Triphenylphosphine (B44618) oxide | Hill-Langmuir fit of NMR titration data | Max. Change in ³¹P Shift (Δδmax) with Ca(OTf)₂ | ~3.5 ppm | Shows a smaller dynamic range compared to trialkylphosphine oxides, suggesting lower effective basicity in this context. chemrxiv.org |
| Triethylphosphine oxide | Hill-Langmuir fit of NMR titration data | Max. Change in ³¹P Shift (Δδmax) with Ca(OTf)₂ | ~8.0 ppm | Demonstrates greater sensitivity to Lewis acids compared to triarylphosphine oxides. chemrxiv.org |
Modeling of P=O Bond Characteristics
The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides has been a subject of extensive theoretical investigation. It is generally described as a strong, highly polar, and short bond. jussieu.fr DFT calculations, in agreement with experimental data, depict this bond as having significant double-bond character, though it is best described as a hybrid of a dative covalent bond (P⁺-O⁻) and a double bond (P=O). jussieu.frmdpi.com This dual nature arises from a combination of a σ-bond formed by donation from a phosphorus lone pair to an oxygen orbital and π-back-bonding from oxygen lone pairs into suitable antibonding orbitals of the PR₃ fragment. jussieu.frcdnsciencepub.com
Electron localization function (ELF) analysis on model systems like H₃PO reveals three lone-pair attractors on the oxygen atom, supporting the picture of a highly polarized, ionic-like environment around the oxygen. jussieu.fr The calculated P=O bond length in hydrated tricyclohexylphosphine oxide is approximately 1.507 Å, which is consistent with a strong, partial double bond. For trivinylphosphine (B117729) oxide, DFT calculations show a P-O bond length of 1.493 Å, shorter than a typical single bond, which is attributed to the P⁺O⁻ attractive character. mdpi.com It is expected that the P=O bond in tricyclopentylphosphine oxide would exhibit similar characteristics, with a bond length and polarity reflecting this strong, polar nature.
Table 2: Calculated P=O Bond Properties in Model Phosphine Oxides
| Compound | Methodology | Calculated P=O Bond Length (Å) | Calculated P=O Bond Energy (kJ/mol) | Reference Insight |
|---|---|---|---|---|
| Trimethylphosphine oxide | DFT | - | 544 | Represents a strong, highly polar bond. cdnsciencepub.com |
| Trivinylphosphine oxide | DFT (B3LYP/6-311++G(d,p)) | 1.493 | - | Bond length indicates significant double bond character. mdpi.com |
| H₃PO | Ab initio | - | - | Bonding is dominated by ionic interactions and negative hyperconjugation. jussieu.fr |
Quantum Chemical Analysis of Reaction Mechanisms
Quantum chemical calculations are crucial for mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often inaccessible through experimental means alone. The reduction of phosphine oxides to their corresponding phosphines is a fundamentally important transformation, and its mechanism has been a key focus of theoretical studies.
Energetics and Kinetics of Phosphine Oxide Reduction
The reduction of the very stable P=O bond is an energetically demanding process. Computational studies on the reduction of various phosphine oxides by silanes—a common class of reducing agents—have elucidated the key factors governing the reaction's feasibility. The kinetics of the reduction are often found to be the rate-limiting step in catalytic cycles that depend on the in-situ regeneration of a phosphine ligand. nottingham.ac.uk
For bulky, electron-rich trialkylphosphine oxides like tricyclohexylphosphine oxide, the reduction is known to be particularly challenging. researchgate.net Theoretical studies on the reduction of phosphine oxides with reagents like hexachlorodisilane (B81481) (Si₂Cl₆) after activation with oxalyl chloride suggest a mechanism where the rate-limiting step is the nucleophilic attack of a chloride anion on the silicon atom of the disilane. nih.gov DFT calculations of the reaction between phosphine oxides and phenylsilane (B129415) show that the process involves a multi-stage mechanism with significant activation barriers. mdpi.com For the reaction of trimethylphosphine oxide with phenylsilane, the calculated free energy barrier for the initial hydride transfer is substantial, highlighting the inherent stability of the phosphine oxide.
Table 3: Calculated Energetics for Phosphine Oxide Reduction Pathways
| Reaction System | Methodology | Calculated Parameter | Value (kcal/mol) | Reference Insight |
|---|---|---|---|---|
| TVPO + Vinylmagnesium Bromide | DFT | Activation Energy (Ea) of Transition State | 16.76 | Represents the barrier for a Michael-like addition, not reduction. mdpi.com |
| Generic R₃PO + PhSiH₃ | DFT (M06-2X) | Free Energy Barrier (ΔG‡) for Hydride Transfer | Varies with R group | The O-Si interaction is a primary determinant of the barrier height. |
Investigation of Intermediates and Transition States
DFT calculations are instrumental in identifying the structures of transient species, such as reaction intermediates and transition states. In the reduction of phosphine oxides activated by chlorinating agents, a key intermediate is a chlorophosphonium salt. nih.gov The subsequent reaction with a silane (B1218182) proceeds through transition states involving the coordinated transfer of atoms.
Advanced Derivatives and Analogues of Tricyclopentylphosphine Oxide
Tricyclopentylphosphine-Borane Adducts
Phosphine-borane adducts are compounds formed from the dative bond between a phosphine (B1218219) and a borane (B79455) (BH₃). wikipedia.org These adducts, such as tricyclopentylphosphine-borane, are generally air-stable, white solids. wikipedia.org This stability allows them to serve as a "protected" form of the corresponding phosphine, which might otherwise be sensitive to oxidation. wikipedia.orgthieme-connect.de The borane group can be removed later to liberate the free phosphine. wikipedia.org
Synthesis and Characterization
The synthesis of phosphine-borane adducts is typically straightforward. The most common method involves the direct reaction of a tertiary phosphine with a borane source. wikipedia.org Commercially available and easy-to-handle borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF), are often used. thieme-connect.deresearchgate.netncl.ac.uk The reaction is generally performed by mixing the phosphine and the borane source, often at low temperatures to control reactivity. thieme-connect.de This process preserves the stereochemistry at the phosphorus atom if a chiral phosphine is used. thieme-connect.de
An alternative and general method involves the in situ generation of borane from sodium borohydride (B1222165), which then reacts with the phosphine. researchgate.net This approach avoids the handling of potentially unstable borane complexes and can produce the phosphine-borane adducts in high yields. researchgate.net
For instance, the synthesis of various tertiary phosphine-boranes has been achieved by reacting the corresponding phosphine with borane generated in situ from sodium borohydride and a proton source. This method has been shown to be effective for a range of phosphines, including those with bulky substituents.
Table 1: General Synthesis Methods for Phosphine-Borane Adducts
| Method | Reagents | Key Features | References |
| Direct Complexation | Tertiary Phosphine + BH₃·SMe₂ or BH₃·THF | Common, uses stable borane sources. | thieme-connect.de, researchgate.net, ncl.ac.uk |
| In situ Borane Generation | Tertiary Phosphine + NaBH₄ + Proton Source | Avoids handling borane complexes, high yield. | researchgate.net |
| Reduction-Complexation | Phosphine Oxide + Reducing Agent/Borane | One-pot synthesis from phosphine oxides. | thieme-connect.de |
Characterization of these adducts is routinely performed using spectroscopic methods. ³¹P NMR spectroscopy is particularly informative, showing a characteristic shift upon formation of the P-B bond. ¹¹B NMR and ¹H NMR are also used to confirm the structure and purity of the adducts. ncl.ac.ukncl.ac.uk In some cases, X-ray crystallography provides definitive structural information. ncl.ac.ukresearchgate.net
Stability and Reactivity of P-B Bonds
The phosphorus-boron (P-B) dative bond in phosphine-borane adducts is relatively stable, protecting the phosphorus from oxidation under a variety of reaction conditions. ncl.ac.uk The stability of this bond is influenced by both electronic and steric factors of the substituents on the phosphorus atom. rsc.orgnih.gov
Stability:
Electronic Effects: The strength of the P-B bond is related to the Lewis basicity of the phosphine. Electron-rich phosphines, such as trialkylphosphines like tricyclopentylphosphine (B1587364), form stronger P-B bonds compared to electron-poor phosphines (e.g., triarylphosphines). ncl.ac.uk Conversely, increasing the electrophilicity of the boron atom, for instance by introducing electron-withdrawing groups on the borane moiety, can also enhance the stability of the adduct. nih.gov
Steric Effects: Extreme steric bulk on the phosphine can weaken the P-B bond and may lead to dissociation. rsc.org
Solvent Effects: The dissociation of the P-B bond, while generally unfavorable, can be facilitated in donor solvents which can stabilize the free borane. rsc.org
Reactivity and Cleavage: The P-B bond is reversible, and the borane group can be removed (deprotection) to yield the free phosphine. The conditions required for this cleavage depend on the bond's stability. wikipedia.orgncl.ac.uk
For adducts with electron-poor phosphines , the P-B bond is weaker and can be cleaved under mild conditions, such as treatment with an excess of an amine (e.g., diethylamine, pyrrolidine) or an alcohol. ncl.ac.ukresearchgate.net The amine forms a more stable adduct with the borane, displacing the phosphine. wikipedia.org
For adducts with electron-rich phosphines (like tricyclopentylphosphine), the P-B bond is significantly stronger. Cleavage typically requires treatment with strong acids. ncl.ac.uk
The cleavage of the P-B bond generally proceeds with retention of configuration at the phosphorus center, which is a crucial feature for stereospecific syntheses. ncl.ac.uk
Table 2: Factors Influencing P-B Bond Stability and Cleavage
| Factor | Effect on Stability | Cleavage Conditions | References |
| Phosphine Substituents | |||
| Electron-Donating (e.g., alkyl) | Stronger P-B bond | Harsher (e.g., strong acids) | ncl.ac.uk |
| Electron-Withdrawing (e.g., aryl) | Weaker P-B bond | Milder (e.g., amines, alcohols) | researchgate.net, ncl.ac.uk |
| Steric Bulk | Can weaken P-B bond | May facilitate cleavage | rsc.org |
| Borane Substituents | |||
| Electron-Withdrawing | Stronger P-B bond | More resistant to cleavage | nih.gov |
| External Conditions | |||
| Donor Solvents | Can facilitate dissociation | N/A | rsc.org |
Stereochemical Aspects of Tricyclopentylphosphine Oxide Derivatives
The phosphorus atom in a tertiary phosphine oxide like this compound is a potential stereocenter if the three organic substituents are different. However, even with identical substituents, the stereochemical course of reactions involving the phosphorus center is of significant interest in organophosphorus chemistry.
Key reactions involving the phosphorus center of phosphine oxides, such as reduction to the corresponding phosphine, can proceed with a high degree of stereospecificity. The outcome—either retention or inversion of configuration at the phosphorus atom—is highly dependent on the reagents and reaction conditions used. researchgate.net
Reduction with Inversion of Configuration: A common strategy for inverting the stereochemistry at the phosphorus center involves a two-step process. The phosphine oxide is first activated with a methylation agent, such as methyl triflate, to form a methoxyphosphonium salt. Subsequent nucleophilic attack by a hydride reagent, like lithium aluminum hydride (LiAlH₄), proceeds via an Sₙ2-type mechanism at the phosphorus center, resulting in the phosphine with an inverted configuration. acs.orgorganic-chemistry.orgacs.org This method has been shown to be highly effective for reducing optically active P-chirogenic phosphine oxides with high enantiomeric excess. organic-chemistry.orgacs.org The use of BH₃·THF as a reducing agent for hydroxyalkyl phosphine oxides also leads to inversion of configuration. researchgate.net
Reduction with Retention of Configuration: In contrast, reductions using silane-based reagents, such as trichlorosilane (B8805176) (HSiCl₃) often in the presence of a base like triethylamine (B128534), typically proceed with retention of the stereochemistry at the phosphorus atom. researchgate.netrsc.org However, these methods can sometimes lead to partial racemization. acs.orgacs.org
The ability to control the stereochemical outcome of these transformations is crucial for the synthesis of enantiomerically pure phosphine ligands, which are of immense value in asymmetric catalysis. researchgate.netorganic-chemistry.org For example, a chiral phosphine oxide can be synthesized and then stereospecifically reduced to the desired enantiomer of the phosphine ligand. While direct studies on this compound are limited, these general principles of stereospecific reduction are broadly applicable to tertiary phosphine oxides. researchgate.net
Functionalization and Modification Strategies for Enhanced Properties
Modifying the structure of phosphine oxides like this compound can enhance their physical, chemical, and catalytic properties. These strategies often involve introducing new functional groups to the organic substituents or directly to the phosphorus center.
Strategies for Functionalization:
Modification of Organic Scaffolds: One common approach is to introduce functional groups onto the cyclopentyl rings of this compound. This can alter properties like solubility, coordination ability, and catalytic activity. For instance, fluorination of the aryl groups in triphenylphosphine (B44618) oxide has been used to enhance its ability to passivate defects in perovskite solar cells, improving both efficiency and stability. This strategy leverages the hydrophobicity and strong bonding character of fluorine.
Catalytic C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical route to modify the ligand structure. For example, electrocatalytic oxidative C-H/P-H functionalization has been used to synthesize benzo[b]phosphole oxides from diphenylphosphine (B32561) oxide and acetylenes. rsc.org This type of reaction creates new cyclic structures with unique electronic properties.
Derivatization for Heterogeneous Catalysis: Phosphine oxides can be anchored to solid supports like multiwalled carbon nanotubes (CNTs) to create heterogeneous catalysts. mdpi.com By introducing reactive functional groups (e.g., amino or azido (B1232118) groups) onto a phosphine oxide derivative, it can be covalently attached to a support. These materials can then be used in reactions like the Wittig or Mitsunobu reactions, or to support metal nanoparticles for catalysis (e.g., Heck reaction), combining the reactivity of the phosphine moiety with the benefits of a heterogeneous system. mdpi.com
Synthesis of Functionalized Analogues: Instead of modifying the final phosphine oxide, functionalized precursors can be used in the synthesis. α-Substituted vinylphosphine oxides serve as versatile platforms for creating a variety of chiral α-alkyl phosphine oxides through catalytic asymmetric transformations, such as Michael additions. nih.gov This allows for the introduction of diverse functionalities at the α-position relative to the phosphorus atom.
Use as Anionic Ligands: Secondary phosphine oxides (SPOs) can be deprotonated to act as anionic ligands for stabilizing metal nanoclusters. For example, [Au₁₁(PPh₂O)₁₀]⁺ clusters have been synthesized where the SPOs act as functional, anionic protecting agents. The P=O moiety in these clusters remains available for further interactions, making them promising for catalytic applications. acs.org
These modification strategies demonstrate the versatility of the phosphine oxide scaffold and provide pathways to tailor their properties for specific applications in materials science and catalysis. acs.orgethz.ch
Q & A
Q. What are the established synthetic routes for triphenylphosphine oxide (TPPO), and how can reaction conditions influence purity?
TPPO is primarily synthesized via oxidation of triphenylphosphine (PPh₃) using nitric acid, hydrogen peroxide, or mercury(II) oxide . Modern protocols involve controlled oxidation under nitrogen to prevent side reactions, with purity ≥98% achieved through recrystallization in non-polar solvents (e.g., hexane) . Key considerations:
Q. How can researchers validate the purity and structural integrity of TPPO for coordination chemistry applications?
Q. What solvent systems are optimal for studying TPPO’s hydrogen-bonding interactions with phenolic compounds?
TPPO forms hydrogen bonds via its P=O group with phenolic –OH. Methodological recommendations:
- Solvent choice : Use low-polarity solvents (e.g., chloroform, toluene) to minimize competitive solvent-solute interactions .
- Spectroscopic monitoring : Track P=O vibrational shifts (FTIR) or ³¹P NMR deshielding (~2 ppm upfield shift upon H-bonding) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate TPPO’s role in modulating NMR chemical shifts for solvent-effect studies?
Q. What experimental strategies resolve contradictions in reported TPPO melting points (150–159°C)?
Discrepancies arise from:
Q. How does TPPO function as a crystallization-inducing reagent in supramolecular chemistry?
- Mechanism : TPPO disrupts solvent-solute interactions via P=O dipole, promoting nucleation.
- Protocol : Add 5–10 mol% TPPO to saturated solutions; monitor crystallization kinetics via in-situ Raman .
- Case study : Enhanced fluorophore alignment in coordination polymers improves fluorescence quantum yield .
Q. What green chemistry approaches are available for TPPO deoxygenation to synthesize tertiary phosphines?
Q. How can X-ray absorption spectroscopy (XAS) probe TPPO’s coordination behavior in lanthanide complexes?
Q. What methodologies assess TPPO’s aquatic toxicity for environmental risk evaluation?
Q. How do hydrogen-bonding interactions between TPPO and APIs (Active Pharmaceutical Ingredients) affect drug crystallization kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
